ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate
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Overview
Description
“Ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate” is a chemical compound with the molecular formula C18H17N3O5S2 and a molecular weight of 419.47. It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring can have various functional groups attached to it, which are responsible for its activity .Scientific Research Applications
Chemistry and Synthesis
Research on related compounds, such as ethyl benzoate thiocarbohydrazone and ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, highlights the diverse synthetic pathways and chemical reactions these compounds undergo. For instance, ethyl benzoate thiocarbohydrazone participates in various reactions leading to the formation of compounds like 3-phenyl-4-amino-1,2,4-triazoline-5-thione and 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide, showcasing its utility in synthesizing heterocyclic compounds with potential applications in materials science and pharmaceuticals (Postovskii et al., 1977).
Biological Applications
Related compounds have been explored for their potential biological activities. For example, compounds derived from ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have been studied as novel anti-juvenile hormone agents, indicating potential applications in pest management and insect growth regulation (Ishiguro et al., 2003). Another study on ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-YL)Xanth-1-YL]Acetates revealed antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, suggesting potential therapeutic applications (Gurevich et al., 2020).
Material Science and Catalysis
Research on polyfluoroalkylated compounds, such as ethyl 2-hydropolyfluoroalk-2-enoates and their derivatives, has shown the ability to form various heterocyclic compounds with potential applications in material science and as catalysts in chemical reactions (Liu & Huang, 1997). These studies highlight the versatility and potential utility of compounds related to ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate in various scientific research applications.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring has been reported to yield active compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities , suggesting that this compound could potentially have similar effects.
Properties
IUPAC Name |
ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-2-26-17(23)12-7-3-4-8-13(12)19-16(22)11-27-18-20-14-9-5-6-10-15(14)28(24,25)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKGHICNKGNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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